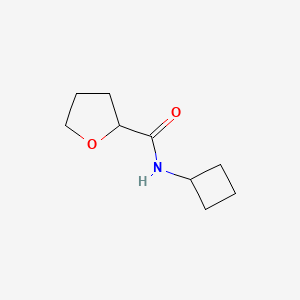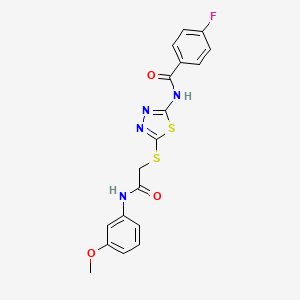
4-fluoro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-fluoro-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule that likely exhibits a range of interactions due to its diverse functional groups. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated, which can provide insights into the behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of thioamide groups as building blocks, as seen in the synthesis of various fluorescent dyes . Although the exact synthetic route for the compound of interest is not detailed, it can be inferred that similar synthetic strategies may be employed, such as the use of thioamide intermediates. The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives also involves multiple steps, including the formation of intermediate compounds, which are then further functionalized .
Molecular Structure Analysis
Crystal structure analysis of related compounds, such as N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide, reveals the importance of hydrogen bonding in determining the molecular conformation and crystal packing . The presence of strong and weak hydrogen bonds, as well as atom–atom contacts, can significantly influence the overall structure of the compound. The molecular structure of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been determined using spectroscopic methods and X-ray crystallography, which provide detailed information on the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups, such as the thioamide and benzamide moieties. The related research does not provide specific reactions for the compound , but the studies of similar molecules suggest that these functional groups can participate in various chemical reactions, including the formation of hydrogen bonds and charge-transfer interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For instance, the fluorescence of thioamide-containing compounds can vary widely, with quantum yields ranging from 0.1 to 0.88, and they can exhibit solvatochromism, indicating that their emission properties are sensitive to the solvent environment . The crystal packing of imidazo[2,1-b][1,3,4]thiadiazole derivatives is characterized by various intermolecular interactions, such as hydrogen bonding and π–π stacking, which contribute to the formation of a supramolecular network .
Applications De Recherche Scientifique
Antibacterial Properties
Some derivatives containing fluorine and thiadiazole moieties have demonstrated promising antibacterial activities. For instance, compounds synthesized with fluorine-containing thiadiazolotriazinones showed significant activity against bacterial strains at concentrations as low as 10 µg/mL, highlighting their potential as antibacterial agents (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
Anticancer and Neuroprotective Effects
Certain fluorine-substituted thiadiazole derivatives have been investigated for their anticancer properties. Notably, a study on 2-amino-1,3,4-thiadiazole based compound, referred to as FABT, revealed its inhibitory effects on the proliferation of tumor cells from various cancers, including nervous system cancers (medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma), colon adenocarcinoma, and lung carcinoma. The compound also demonstrated a trophic effect in neuronal cell culture without affecting the viability of normal cells, suggesting its neuroprotective potential as well (Rzeski, W., Matysiak, J., & Kandefer-Szerszeń, M., 2007).
Antioxidant Activity
Research into the antioxidant capabilities of derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has shown that certain compounds exhibit antioxidant activity comparable or superior to that of ascorbic acid. This highlights their potential application in combatting oxidative stress, which is implicated in various diseases (Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V., 2020).
Selective Fluorescence Chemosensors
The development of fluorogenic probes for selective detection of metal ions, such as Pb(II), in aqueous solutions has been reported. These studies utilize the unique properties of fluorine-substituted compounds to create highly selective sensors for environmental and biological monitoring (Cao, J., Deng, H., Wang, C., Xiao, Y., Ren, M., & Zhang, Y., 2011).
Propriétés
IUPAC Name |
4-fluoro-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-4-2-3-13(9-14)20-15(24)10-27-18-23-22-17(28-18)21-16(25)11-5-7-12(19)8-6-11/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULPKMGWICWOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

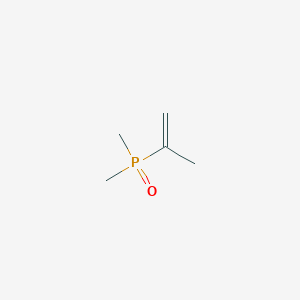
![Imidazo[1,2-a]pyridin-7-ol HCl](/img/structure/B2518187.png)
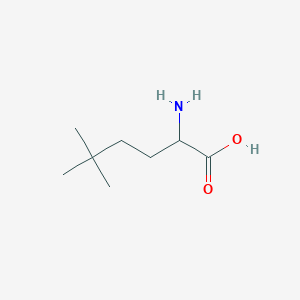
![2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2518192.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

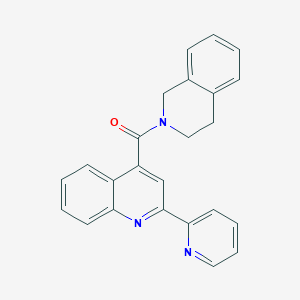
![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)


![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)
![1,3-Dimethyl-8-(3-methyl-1-piperidinyl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl]purine-2,6-dione](/img/structure/B2518204.png)
![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)
